molecular formula C17H17NO5 B2692006 (E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide CAS No. 1421586-98-2

(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2692006
CAS No.: 1421586-98-2
M. Wt: 315.325
InChI Key: HRNULBQACDHNEL-GQCTYLIASA-N
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Description

(E)-N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzodioxole moiety, a furan ring, and a 3-hydroxypropyl chain. The benzodioxole group (C₇H₆O₂) is a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

(E)-N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-14(12-3-5-15-16(10-12)23-11-22-15)7-8-18-17(20)6-4-13-2-1-9-21-13/h1-6,9-10,14,19H,7-8,11H2,(H,18,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNULBQACDHNEL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C=CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)/C=C/C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide, identified by CAS number 1421586-98-2, is a compound of interest due to its potential biological activities, particularly in anticancer research. This article delves into its synthesis, biological activities, and the mechanisms underlying its effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO5C_{17}H_{17}NO_{5}, with a molecular weight of 315.32 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a furan ring, which are known to contribute to various biological activities.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Introduction of the hydroxypropyl group via nucleophilic substitution.
  • Formation of the acrylamide through amide bond formation techniques.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural components can inhibit cancer cell proliferation effectively:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound AHCT1161.54
Compound BMCF74.52

The anticancer mechanisms explored include:

  • EGFR inhibition : Compounds targeting EGFR have shown promise in reducing tumor growth.
  • Apoptosis induction : Assessment via annexin V-FITC staining indicates that these compounds can trigger apoptosis in cancer cells.
  • Cell cycle arrest : Analysis reveals that these compounds can cause cell cycle disruption, leading to increased apoptosis.

Other Biological Activities

In addition to anticancer effects, the compound may also exhibit:

  • Anti-inflammatory properties : Related compounds have shown the ability to inhibit pro-inflammatory mediators.
  • Antimicrobial activity : Some derivatives have demonstrated efficacy against various pathogens.

Case Studies

A notable study highlighted the synthesis and biological evaluation of several benzo[d][1,3]dioxole derivatives, including this compound. The results indicated that modifications to the structure significantly influenced their potency against different cancer cell lines.

Example Case Study Results

CompoundStructure ModificationAnticancer Activity (IC50 µM)
Compound XMethyl at C–3 position<0.01
Compound YMethoxy at C–6 position0.229 - 0.996

These findings suggest that fine-tuning the chemical structure can lead to enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several acrylamide derivatives reported in the literature. Below is a comparative analysis based on molecular features, synthesis, and biological activities:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Molecular Weight Key Substituents Biological Activity Synthesis Method Reference
Target Compound 303.14* N: 3-hydroxypropyl; Acrylamide: furan Hypothesized metabolic/anti-cancer Likely via amine-acid coupling
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-phenylpropyl)acrylamide (Compound 15) 330.15 N: 3-phenylpropyl; Acrylamide: benzodioxole Chemopreventive (in vitro) KOH catalysis, HCl acidification
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide N: 4-hydroxyphenethyl; Acrylamide: benzodioxole Anti-obesity (reduced adipocyte size, FAS suppression) Not specified
(E)-N-(3-(Dimethylamino)propyl)acrylamide (Compound 16) 251.24 N: 3-(dimethylamino)propyl; Acrylamide: benzodioxole Chemopreventive (in vitro) Similar to Compound 15
(E)-3-(2,3-Dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one (Compound 5) 315.21 Chalcone backbone with methoxy groups Not reported Claisen-Schmidt condensation

*Calculated molecular weight based on formula C₁₇H₂₁NO₄.

Key Structural Differences

N-Substituent: The target compound’s 3-hydroxypropyl group enhances hydrophilicity compared to the hydrophobic 3-phenylpropyl in Compound 15 . This may improve aqueous solubility and reduce hepatotoxicity risks, as seen in anti-obesity analogs with hydroxylated side chains .

Acrylamide Substituent :

  • The furan-2-yl group in the target compound differs from the benzodioxole in Compounds 15 and 14. Furan’s lower aromaticity may reduce metabolic stability but increase reactivity toward electrophilic targets .

Biological Activity: Compound 15’s chemopreventive activity suggests benzodioxole acrylamides inhibit carcinogenesis pathways, possibly through antioxidant or anti-inflammatory mechanisms . The anti-obesity effects of the 4-hydroxyphenethyl analog () highlight the importance of hydroxylated N-substituents in lipid metabolism regulation .

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